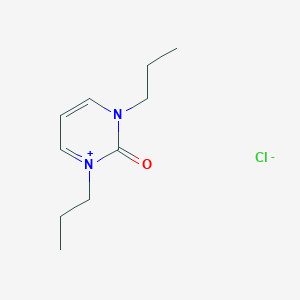
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is typically catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the reagents and conditions used .
Scientific Research Applications
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 2-Oxo-1,2-dihydropyrimidin-3-ium di-μ-chlorido-bis{dichloridobis}
Uniqueness
Compared to similar compounds, 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The presence of propyl groups at positions 1 and 3 enhances its lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
54424-50-9 |
|---|---|
Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
1,3-dipropylpyrimidin-1-ium-2-one;chloride |
InChI |
InChI=1S/C10H17N2O.ClH/c1-3-6-11-8-5-9-12(7-4-2)10(11)13;/h5,8-9H,3-4,6-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VYABWPBJZPEUCF-UHFFFAOYSA-M |
Canonical SMILES |
CCCN1C=CC=[N+](C1=O)CCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)



![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)







